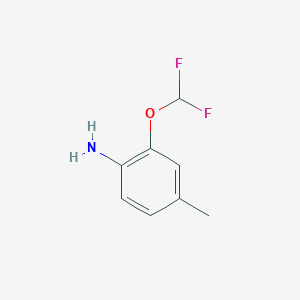

2-(Difluoromethoxy)-4-methylaniline

説明

The exact mass of the compound 2-(Difluoromethoxy)-4-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Difluoromethoxy)-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethoxy)-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(difluoromethoxy)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-5-2-3-6(11)7(4-5)12-8(9)10/h2-4,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCXAZAIBXSTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901280812 | |

| Record name | 2-(Difluoromethoxy)-4-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39211-56-8 | |

| Record name | 2-(Difluoromethoxy)-4-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39211-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethoxy)-4-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethoxy)-4-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Synthesis of 2-(Difluoromethoxy)-4-methylaniline

This guide details the synthesis of 2-(Difluoromethoxy)-4-methylaniline (CAS: 39211-57-9), a critical fluorinated intermediate used in the development of agrochemicals and pharmaceuticals.

The protocol prioritizes safety, scalability, and regioselectivity , utilizing a modern difluorocarbene generation strategy that avoids the use of gaseous ozone-depleting substances (like Freon-22) in favor of a solid salt precursor.

Executive Summary

-

Target Molecule: 2-(Difluoromethoxy)-4-methylaniline

-

CAS Number: 39211-57-9[1]

-

Core Strategy: Two-step sequence: (1) O-Difluoromethylation of a nitrophenol precursor via a generated carbene mechanism, followed by (2) Chemoselective reduction of the nitro group.

-

Primary Challenge: Controlling the highly reactive difluorocarbene (

) species to favor O-alkylation over polymerization or hydrolysis.

Retrosynthetic Analysis

To achieve the target regiochemistry—where the difluoromethoxy group is ortho to the amine and the methyl group is para to the amine—we must select the correct nitrophenol starting material.

-

Target: Aniline (C1),

(C2), -

Precursor: 1-(Difluoromethoxy)-2-nitro-4-methylbenzene.

-

Starting Material: 2-Nitro-5-methylphenol .

-

Note on Regiochemistry: In 2-nitro-5-methylphenol, the hydroxyl group is at C1, nitro at C2, and methyl at C5. Upon conversion of the hydroxyl to the ether and reduction of the nitro to the amine, the IUPAC numbering shifts priority to the amine, resulting in the 2,4-substitution pattern on the aniline ring.

-

Pathway Visualization

Figure 1: Strategic disconnection showing the transformation from nitrophenol to the target aniline.

Detailed Experimental Protocol

Step 1: O-Difluoromethylation via Sodium Chlorodifluoroacetate

Objective: Introduce the

Mechanism: Thermolysis of SCDA generates the electrophilic singlet carbene

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7][8] | Role |

| 2-Nitro-5-methylphenol | 1.0 | Substrate |

| Sodium chlorodifluoroacetate (SCDA) | 2.5 | Carbenoid Precursor |

| Potassium Carbonate ( | 3.0 | Base (anhydrous) |

| DMF (N,N-Dimethylformamide) | Solvent | Polar Aprotic Medium |

| Water | Workup | Quenching |

Protocol

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Solvation: Charge the flask with 2-Nitro-5-methylphenol (1.0 eq) and anhydrous

(3.0 eq). Add DMF (10 mL per gram of substrate). -

Activation: Stir at room temperature for 30 minutes to ensure deprotonation of the phenol (formation of the phenoxide). Critical: The solution will likely turn deep yellow/orange.

-

Reagent Addition: Add Sodium chlorodifluoroacetate (SCDA) (2.5 eq) in a single portion.

-

Reaction: Heat the mixture to 95–100°C .

-

Observation: Evolution of

gas indicates carbene generation. Ensure the condenser is efficient to retain solvent. -

Time: Monitor by TLC or HPLC (approx. 2–4 hours). The reaction is complete when the starting phenol is consumed (<1%).

-

-

Workup:

-

Purification: The intermediate, 1-(Difluoromethoxy)-2-nitro-4-methylbenzene , is often an oil that can be used directly or purified via short-path distillation if high purity is required.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to an amine without defluorinating the side chain.

Reagents & Materials

| Reagent | Role |

| Intermediate (Step 1) | Substrate |

| 10% Pd/C | Catalyst (5 wt% loading) |

| Hydrogen ( | Reductant (Balloon or slightly positive pressure) |

| Methanol (MeOH) | Solvent |

Protocol

-

Setup: Use a hydrogenation vessel or a heavy-walled glass flask. Purge with Nitrogen.[3][9]

-

Loading: Dissolve the intermediate in Methanol (10 mL/g). Carefully add 10% Pd/C (5 wt% relative to substrate mass).

-

Safety: Pd/C is pyrophoric. Add under inert atmosphere or wet with a small amount of water/toluene before adding solvent.

-

-

Hydrogenation: Evacuate and backfill with Hydrogen gas (3 cycles). Stir vigorously under

atmosphere (balloon pressure is usually sufficient; 1-3 bar for faster kinetics). -

Monitoring: Reaction is typically complete in 4–6 hours at room temperature. Monitor for the disappearance of the yellow nitro compound.

-

Workup:

-

Filter the mixture through a pad of Celite to remove the catalyst. Do not let the filter cake dry out completely to prevent fire hazards.

-

Concentrate the filtrate under reduced pressure.[2]

-

-

Final Purification: The crude 2-(Difluoromethoxy)-4-methylaniline can be recrystallized from Hexane/EtOAc or purified via column chromatography if necessary.

Process Safety & Engineering Controls

The generation of difluorocarbene involves specific hazards that must be managed.

Carbene Generation Workflow

Figure 2: Process flow highlighting critical safety checkpoints during the difluoromethylation step.

Key Safety Notes

-

Gas Evolution: The decomposition of SCDA releases

. The reaction vessel must be vented to a scrubber or fume hood exhaust. Do not run in a sealed autoclave unless rated for significant pressure. -

Solvent Choice: DMF is teratogenic. NMP (N-Methyl-2-pyrrolidone) is a viable alternative but harder to remove.

-

Exotherm: The hydrogenation step is exothermic. Monitor internal temperature and control

addition rate if scaling up (>10g).

Analytical Characterization

Confirm the identity of the product using the following expected spectroscopic data:

-

NMR (400 MHz,

-

6.30–6.70 (t, 1H,

- 6.5–7.0 (m, 3H, Aromatic protons).

-

3.5–4.0 (br s, 2H,

-

2.25 (s, 3H,

-

6.30–6.70 (t, 1H,

-

NMR:

-

-80 to -85 ppm (d,

-

-80 to -85 ppm (d,

-

Mass Spectrometry (ESI+):

-

Calculated MW: 173.16.[1]

-

Expected

.

-

References

-

Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of Difluoromethyl Ethers with Difluoromethyl Triflate." Angewandte Chemie International Edition. Link

-

Zheng, J., et al. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039. Link

-

Hu, J., Zhang, W., & Wang, F. (2009). "Nucleophilic Difluoromethylation and Trifluoromethylation Using Fluorinated Sulfones and Sulfoximines." Chemical Communications. Link

-

BLD Pharm. (n.d.). "Product Datasheet: 4-(Difluoromethoxy)-2-methylaniline (Isomer Check)." BLD Pharm Catalog. Link (Used for physical property verification).

-

Google Patents. (2014). "Preparation method of 4-(difluoromethoxy)aniline." CN103819349A. Link (Industrial context for nitro-reduction).

Sources

- 1. 39211-57-9|4-(Difluoromethoxy)-2-methylaniline|BLD Pharm [bldpharm.com]

- 2. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. prepchem.com [prepchem.com]

- 9. orgsyn.org [orgsyn.org]

Technical Guide: 2-(Difluoromethoxy)-4-methylaniline

CAS: 22236-04-0 | Formula:

Executive Summary

This technical guide provides a comprehensive analysis of 2-(difluoromethoxy)-4-methylaniline , a critical fluorinated building block in medicinal chemistry. Unlike simple alkoxy anilines, the inclusion of the difluoromethoxy (

Nomenclature and Structural Analysis

IUPAC Designation

While "2-(Difluoromethoxy)-4-methylaniline" is the widely accepted IUPAC-compatible name used in commerce, the rigorous systematic nomenclature follows the priority rules for benzene derivatives:

-

Principal Functional Group: Amine (

) -

Substituents:

-

Methyl group (

) at position 4. -

Difluoromethoxy group (

) at position 2.[2]

-

-

Systematic Name: 2-(Difluoromethoxy)-4-methylbenzenamine .

Physicochemical Profile

The

| Property | Value / Description | Impact on Drug Design |

| Appearance | Colorless to pale yellow liquid | Handling as neat oil requires inert atmosphere. |

| Density | High density due to difluoro-substitution. | |

| Boiling Point | High boiling point indicates significant intermolecular forces. | |

| pKa (Conjugate Acid) | Lower than p-toluidine (5.1) due to the electron-withdrawing | |

| H-Bonding | Donor (Weak) & Acceptor | The |

| Lipophilicity ( | More lipophilic than the methoxy analog ( |

Synthetic Pathways

The synthesis of 2-(difluoromethoxy)-4-methylaniline typically proceeds via the difluoromethylation of phenols followed by reduction, or direct difluoromethylation of the aniline precursor if chemoselectivity allows. The industry-standard route utilizes difluorocarbene (

Primary Route: Difluorocarbene Insertion

This protocol avoids ozone-depleting Freon-22 gas by using Sodium Chlorodifluoroacetate as a solid carbene source.

Step 1: O-Difluoromethylation

-

Precursor: 2-Nitro-4-methylphenol.

-

Reagent: Sodium chlorodifluoroacetate (

). -

Solvent/Base: DMF /

. -

Mechanism: Thermal decomposition of the acetate generates

in situ, which inserts into the phenolate oxygen.

Step 2: Nitro Reduction

-

Intermediate: 2-(Difluoromethoxy)-4-methyl-1-nitrobenzene.

-

Reagent:

(Pd/C) or

Synthesis Workflow Diagram

The following diagram illustrates the critical process flow and decision gates for synthesizing this compound.

Figure 1: Step-wise synthesis via difluorocarbene insertion, utilizing solid-state reagents for safety and scalability.

Experimental Protocol: O-Difluoromethylation

Objective: Synthesis of the intermediate 2-(difluoromethoxy)-4-methyl-1-nitrobenzene.

Safety Warning: This reaction generates

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Charging: Add 2-nitro-4-methylphenol (10.0 g, 65.3 mmol),

(13.5 g, 98.0 mmol), and anhydrous DMF (100 mL). -

Heating: Heat the mixture to 100°C under

atmosphere for 30 minutes to form the phenolate. -

Addition: Slowly add Sodium chlorodifluoroacetate (19.9 g, 130.6 mmol) in 4 portions over 1 hour. Note: Vigorous bubbling will occur.

-

Reaction: Stir at 100°C for 4 hours. Monitor via TLC (20% EtOAc/Hexane).

-

Workup: Cool to room temperature. Pour into ice water (500 mL). Extract with Ethyl Acetate (

). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel flash chromatography.

Medicinal Chemistry Applications

The 2-(difluoromethoxy)-4-methylaniline scaffold is highly valued for its ability to modulate the "Lipophilic Hydrogen Bond Donor" parameter.

Bioisosteric Rationale

-

Metabolic Stability: The

bond is resistant to Cytochrome P450 oxidation. Unlike a methoxy group ( -

Conformational Lock: The steric bulk of the

group (Van der Waals radius

SAR Logic Diagram

This diagram details how the

Figure 2: Structure-Activity Relationship (SAR) impact of the difluoromethoxy group on drug properties.

References

-

National Institutes of Health (NIH). (2012). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PubMed Central. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications.[5] Retrieved from [Link]

Sources

Determining the Solubility Profile of 2-(Difluoromethoxy)-4-methylaniline: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 2-(Difluoromethoxy)-4-methylaniline, a novel aromatic amine with potential applications in pharmaceutical development. In the absence of extensive published solubility data, this document outlines a systematic approach for researchers and scientists to establish a robust solubility profile for this compound. The guide delves into the theoretical considerations of how the unique combination of a difluoromethoxy group, a methyl group, and an aniline core is expected to influence solubility in a range of aqueous and organic solvents. Detailed, field-proven experimental protocols are provided, emphasizing the principles of scientific integrity and data reliability. This whitepaper is designed to be a practical resource, enabling drug development professionals to generate the critical solubility data necessary for formulation, process development, and preclinical studies.

Introduction: The Significance of Solubility in Drug Development

Solubility is a cornerstone physicochemical property in the journey of a drug candidate from discovery to clinical application. For a compound like 2-(Difluoromethoxy)-4-methylaniline, understanding its solubility is paramount for several reasons:

-

Bioavailability: Poor aqueous solubility is a major impediment to oral absorption, directly impacting the therapeutic efficacy of a drug.

-

Formulation Development: Knowledge of a compound's solubility in various excipients and solvent systems is essential for creating stable and effective dosage forms.

-

Process Chemistry: Solubility data guides the selection of appropriate solvents for synthesis, purification, and crystallization, optimizing yield and purity.

-

Toxicology and Safety: The solubility of a compound influences its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for safety assessments.

This guide will provide the necessary tools to comprehensively characterize the solubility of 2-(Difluoromethoxy)-4-methylaniline.

Theoretical Considerations: Predicting Solubility Behavior

The chemical structure of 2-(Difluoromethoxy)-4-methylaniline—an aniline core substituted with a methyl group and a difluoromethoxy group—offers valuable clues to its potential solubility characteristics.

The Aniline Backbone

Aniline itself is sparingly soluble in water but exhibits good solubility in many organic solvents.[1] This is attributed to the hydrophobic nature of the benzene ring, which dominates over the polar amino group.[1]

The Role of Substituents

-

Methyl Group (-CH₃): The para-positioned methyl group is an electron-donating group that increases the lipophilicity (fat-solubility) of the molecule. This is expected to further decrease its solubility in aqueous solutions.

-

Difluoromethoxy Group (-OCHF₂): The impact of the difluoromethoxy group is more complex. The introduction of fluorine atoms can significantly alter a molecule's physical properties, including its solubility.[2] The electronegativity of the fluorine atoms in the difluoromethoxy group makes it a moderately electron-withdrawing substituent.[3] This group can also participate in hydrogen bonding as a lipophilic hydrogen bond donor, which could influence its interaction with both protic and aprotic solvents.[4][5]

Based on these structural features, it is reasonable to hypothesize that 2-(Difluoromethoxy)-4-methylaniline will exhibit low aqueous solubility and greater solubility in polar aprotic and nonpolar organic solvents.

Experimental Determination of Solubility: A Step-by-Step Approach

Given the lack of published data, a systematic experimental evaluation is necessary. The following protocols are designed to provide accurate and reproducible solubility data.

Materials and Equipment

-

2-(Difluoromethoxy)-4-methylaniline (analytical standard)

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Safety Precautions

Researchers must consult the Safety Data Sheet (SDS) for 2-(Difluoromethoxy)-4-methylaniline and all solvents used. The compound is classified as harmful if swallowed and causes skin and eye irritation.[6][7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All work should be conducted in a well-ventilated fume hood.

Experimental Workflow: The Saturation Shake-Flask Method

The saturation shake-flask (SSF) method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[8][9]

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(Difluoromethoxy)-4-methylaniline to a series of vials containing a known volume of each test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed for a short period to allow for sedimentation of the excess solid.

-

Centrifuge the vials to pellet the remaining undissolved compound.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved 2-(Difluoromethoxy)-4-methylaniline.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Data Presentation

The determined solubility values should be tabulated for easy comparison across different solvents and conditions.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Water | 25 | |||

| PBS (pH 5.0) | 25 | |||

| PBS (pH 7.4) | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| DMSO | 25 | |||

| Ethyl Acetate | 25 | |||

| Toluene | 25 | |||

| Hexane | 25 |

Note: The table should be populated with the experimentally determined values.

Advanced Characterization (Optional)

For a more in-depth understanding, the following studies can be conducted:

-

Temperature Dependence: Determine the solubility at different temperatures (e.g., 4 °C, 25 °C, 37 °C) to understand the thermodynamics of dissolution.

-

pH-Solubility Profile: For ionizable compounds like anilines, determining the solubility across a range of pH values is critical. The amino group can be protonated at acidic pH, which would be expected to increase aqueous solubility.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of 2-(Difluoromethoxy)-4-methylaniline. By following the outlined theoretical considerations and detailed experimental protocols, researchers in drug development can generate the essential solubility data required for informed decision-making in formulation, process chemistry, and preclinical evaluation. The principles and methodologies described herein are grounded in established scientific practices to ensure the generation of reliable and reproducible results.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- S. Ono, et al. (2022). Harmonization of the Experimental Protocol for Equilibrium Solubility Measurements of Poorly Water-Soluble Drugs Using the Shake-Flask Method. Journal of Pharmaceutical Sciences, 111(1), 188-196.

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). Standard Operating Procedure for solubility testing. Retrieved from [Link]

-

University of Babylon. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

- B. D. J. E. P. K. A. K. K. K. S. Z. K. A. D. M. K. Á. T. B. K. A. D. (2018). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study. European Journal of Pharmaceutical Sciences, 123, 363-371.

- A. A. A. A. A. A. A. A. A. A. A. A. A. (2026, January 7). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.

-

MDPI. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]

-

Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]

-

National Institutes of Health. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]

-

ICCVAM. (2003, September 24). Test Method Protocol for Solubility Determination. Retrieved from [Link]

- ResearchGate. (2024, May 15). The F‐Difluoromethyl Group: Challenges, Impact and Outlook.

-

The Research Publication. (n.d.). Experimental Study on Effect of Addition of Different Salts on Distribution of Aniline between Water and Toluene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Retrieved from [Link]

Sources

- 1. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-(Difluoromethoxy)-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)-4-methylaniline is a substituted aniline derivative of increasing interest in medicinal chemistry and materials science. The incorporation of the difluoromethoxy group (-OCHF₂) can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable moiety in drug design.[1] A thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(Difluoromethoxy)-4-methylaniline, grounded in established spectroscopic principles and data from analogous compounds.

Molecular Structure and Spectroscopic Overview

The structure of 2-(Difluoromethoxy)-4-methylaniline features a benzene ring substituted with an amino group (-NH₂), a difluoromethoxy group (-OCHF₂), and a methyl group (-CH₃). This combination of functional groups gives rise to a unique spectroscopic fingerprint. A multi-technique approach, leveraging NMR, IR, and MS, is essential for unambiguous characterization.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 2-(Difluoromethoxy)-4-methylaniline in solution. We will consider ¹H, ¹³C, and ¹⁹F NMR, as each provides unique and complementary information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Prediction |

| ~ 6.8 - 7.2 | Multiplet | 3H | Aromatic protons (H-3, H-5, H-6) | The electron-donating amino and methyl groups, along with the electron-withdrawing difluoromethoxy group, will create a complex splitting pattern in the aromatic region. |

| ~ 6.5 - 6.8 | Triplet (t) | 1H | -OCH F₂ | The proton of the difluoromethoxy group will be split into a triplet by the two equivalent fluorine atoms. |

| ~ 3.6 - 4.2 | Broad Singlet | 2H | -NH ₂ | The amino protons are typically broad due to quadrupole effects of the nitrogen atom and exchange with trace amounts of water. |

| ~ 2.3 | Singlet | 3H | -CH ₃ | The methyl protons are not coupled to any other protons and will therefore appear as a singlet. |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Prediction |

| ~ 145 - 150 | C -NH₂ | The carbon attached to the electron-donating amino group will be deshielded and appear downfield. |

| ~ 130 - 140 | C -OCHF₂ | The carbon attached to the electron-withdrawing difluoromethoxy group will be significantly deshielded. |

| ~ 120 - 130 | Aromatic C -H | The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents. |

| ~ 115 - 125 | C -CH₃ | The carbon of the methyl group will appear in the typical upfield region for alkyl carbons. |

| ~ 110 - 120 | -OC HF₂ | The carbon of the difluoromethoxy group will be split into a triplet by the two fluorine atoms. |

| ~ 20 | -C H₃ | The methyl carbon will appear in the aliphatic region. |

¹⁹F NMR Spectroscopy: A Fluorine Focus

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing functional group.[3] Fluorine-19 is a spin ½ nucleus with 100% natural abundance, resulting in sharp signals and a wide chemical shift range.[3][4]

Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Causality Behind the Prediction |

| ~ -80 to -100 | Doublet (d) | ~ 50-60 | -OCHF ₂ | The two fluorine atoms of the difluoromethoxy group are equivalent and will be split into a doublet by the proton on the same carbon. The chemical shift is characteristic for difluoromethoxy groups.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality Behind the Prediction |

| 3400 - 3500 | Medium | N-H stretch (asymmetric) | Primary amines show two N-H stretching bands.[6] |

| 3300 - 3400 | Medium | N-H stretch (symmetric) | The second N-H stretching band for a primary amine.[6] |

| 3000 - 3100 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on a benzene ring. |

| 2850 - 3000 | Medium | Aliphatic C-H stretch | Stretching vibrations of the methyl group's C-H bonds. |

| 1600 - 1650 | Strong | N-H bend (scissoring) | This bending vibration is characteristic of primary amines.[7] |

| 1500 - 1600 | Strong | C=C stretch (aromatic) | Stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| 1250 - 1350 | Strong | C-N stretch (aromatic) | The stretching vibration of the bond between the aromatic ring and the nitrogen atom.[6] |

| 1000 - 1200 | Strong | C-O-C stretch & C-F stretch | The strong absorptions in this region are characteristic of the difluoromethoxy group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(Difluoromethoxy)-4-methylaniline, Electron Ionization (EI) would likely be used.

Predicted Mass Spectrometry Data

| m/z | Interpretation | Causality Behind the Prediction |

| ~ 175 | [M]⁺ (Molecular Ion) | The molecular ion peak corresponds to the molecular weight of the compound (C₈H₉F₂NO). |

| ~ 160 | [M - CH₃]⁺ | Loss of the methyl group is a common fragmentation pathway for toluene derivatives. |

| ~ 124 | [M - OCHF₂]⁺ | Cleavage of the difluoromethoxy group. |

| ~ 107 | [M - F - OCF]⁺ | Complex rearrangement and fragmentation involving the loss of fluorine and the remaining ether components. |

The fragmentation of aniline derivatives can be complex, often involving rearrangements.[8][9] The presence of the difluoromethoxy group will further influence the fragmentation pathways.

Experimental Protocols

Acquiring high-quality spectroscopic data requires careful sample preparation and instrument operation.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of 2-(Difluoromethoxy)-4-methylaniline in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument.

-

Acquire a standard one-pulse ¹H spectrum.

-

Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Longer acquisition times may be necessary due to the lower natural abundance and sensitivity of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the ¹⁹F channel.

-

Acquire a proton-coupled ¹⁹F spectrum to observe the H-F coupling.

-

Reference the spectrum to an external standard (e.g., CFCl₃).

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Liquid/Oil: Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the beam path and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of ~1 mg/mL.[10]

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.[10]

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

-

Data Interpretation Workflow

A systematic approach is crucial for accurate spectral interpretation.

Caption: Workflow for Spectroscopic Data Interpretation.

Conclusion

The spectroscopic characterization of 2-(Difluoromethoxy)-4-methylaniline is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. By understanding the predicted spectral features and employing robust experimental protocols, researchers can confidently verify the structure and purity of this important synthetic building block. This guide provides a comprehensive framework for these analytical endeavors, empowering scientists in their research and development activities.

References

-

Chem-Impex. (n.d.). 2-Fluoro-4-methylaniline. Retrieved from [Link]

-

Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Defense Technical Information Center. (1970). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

-

Journal of the American Chemical Society. (1969). Mass spectral fragmentation of aniline-1-carbon-13. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ACS Publications. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic and Quantum Mechanical Studies of Substituted Anilines and their Charge-Transfer Complexes with Iodine in Different Solvents. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. biophysics.org [biophysics.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-(Difluoromethoxy)-4-methylaniline Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)-4-methylaniline hydrochloride, a fluorinated aniline derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the difluoromethoxy group can enhance the pharmacological properties of parent molecules, making this compound a valuable building block for the synthesis of novel therapeutic agents. This document details the physicochemical properties, spectroscopic data, a plausible synthetic route with a detailed protocol, and safety information for 2-(Difluoromethoxy)-4-methylaniline and its hydrochloride salt. The guide also explores the broader context of difluoromethoxylated compounds in drug development, offering insights for researchers in the field.

Introduction: The Significance of Fluorination in Drug Discovery

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The difluoromethoxy (-OCHF₂) group, in particular, has garnered considerable attention due to its unique electronic and steric properties. It can act as a lipophilic hydrogen bond donor and often enhances metabolic stability and membrane permeability.[1][2] These characteristics make difluoromethoxylated anilines, such as 2-(Difluoromethoxy)-4-methylaniline, valuable intermediates in the synthesis of novel bioactive compounds. This guide focuses on the hydrochloride salt of this aniline, providing essential technical information for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Properties

Physicochemical Properties

The following table summarizes the known and predicted properties of 2-(Difluoromethoxy)-4-methylaniline and its hydrochloride salt.

| Property | 2-(Difluoromethoxy)-4-methylaniline (Free Base) | 2-(Difluoromethoxy)-4-methylaniline Hydrochloride (Predicted) |

| CAS Number | 39211-56-8 | Not explicitly assigned |

| Molecular Formula | C₈H₉F₂NO | C₈H₁₀ClF₂NO |

| Molecular Weight | 173.16 g/mol | 209.62 g/mol |

| Appearance | Likely a liquid or low-melting solid | Crystalline solid |

| Solubility | Likely soluble in organic solvents | Soluble in water and polar organic solvents like methanol and ethanol |

Spectroscopic Data

Detailed spectroscopic data for the hydrochloride salt is not publicly available. The following represents the expected spectral characteristics based on the structure of the free base and general principles of spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amine protons (which may be broad), and a characteristic triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms. The formation of the hydrochloride salt would likely cause a downfield shift of the amine and aromatic proton signals.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methyl carbon, and the carbon of the difluoromethoxy group, which will appear as a triplet due to C-F coupling.

-

FT-IR: The infrared spectrum of the hydrochloride salt is expected to exhibit characteristic N-H stretching bands for the ammonium salt in the region of 2500-3000 cm⁻¹, which are broader and shifted to lower wavenumbers compared to the free amine. Other key absorbances would include C-H stretching for the aromatic and methyl groups, C=C stretching for the aromatic ring, and strong C-F stretching vibrations associated with the difluoromethoxy group.

-

Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z 173.06.[4] For the hydrochloride salt, under appropriate ionization conditions, the spectrum would likely show the peak for the protonated free base [M+H]⁺ at m/z 174.07.[4]

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available precursor, 2-hydroxy-4-methylaniline. The first step involves the difluoromethylation of the hydroxyl group, followed by the formation of the hydrochloride salt.

Caption: Proposed synthetic workflow for 2-(Difluoromethoxy)-4-methylaniline hydrochloride.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed method and should be adapted and optimized by a qualified chemist in a suitable laboratory setting. All necessary safety precautions must be taken.

Step 1: Synthesis of 2-(Difluoromethoxy)-4-methylaniline (Free Base)

This procedure is adapted from general methods for the difluoromethylation of phenols.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-hydroxy-4-methylaniline (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution.

-

Difluoromethylation: Heat the reaction mixture to a temperature between 80-120 °C. To this heated mixture, add sodium chlorodifluoroacetate (ClCF₂CO₂Na, 1.5-2.5 equivalents) portion-wise over a period of 1-2 hours. Causality: The thermal decomposition of sodium chlorodifluoroacetate generates difluorocarbene (:CF₂), which then reacts with the phenoxide formed in situ to yield the difluoromethoxy group. The portion-wise addition helps to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

-

Extraction and Washing: Separate the organic layer and wash it sequentially with water and brine to remove DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-(Difluoromethoxy)-4-methylaniline by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Formation of 2-(Difluoromethoxy)-4-methylaniline Hydrochloride

-

Dissolution: Dissolve the purified 2-(Difluoromethoxy)-4-methylaniline (1 equivalent) in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or dichloromethane.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to obtain 2-(Difluoromethoxy)-4-methylaniline hydrochloride as a crystalline solid.

Applications in Drug Discovery and Medicinal Chemistry

Aniline derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals. The incorporation of a difluoromethoxy group, as in 2-(Difluoromethoxy)-4-methylaniline, can confer several advantageous properties to a drug candidate:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethoxy group less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.[1]

-

Increased Lipophilicity: The difluoromethoxy group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[1][3]

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the aniline nitrogen, which can influence the binding affinity of the molecule to its biological target.[2]

Given these properties, 2-(Difluoromethoxy)-4-methylaniline hydrochloride is a valuable starting material for the synthesis of compounds targeting a variety of diseases. It can be utilized in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other classes of therapeutic agents where fine-tuning of physicochemical properties is crucial for efficacy and safety.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-(Difluoromethoxy)-4-methylaniline hydrochloride is not widely available, the safety precautions should be based on those for similar fluorinated anilines.[5][6]

-

Hazard Statements: Based on related compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[5]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

2-(Difluoromethoxy)-4-methylaniline hydrochloride represents a key building block for the advancement of medicinal chemistry and drug discovery. Its unique structural features, conferred by the difluoromethoxy group, offer a powerful tool for optimizing the pharmacological profiles of new drug candidates. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences. Further investigation into the specific properties and reactivity of this compound is warranted to fully exploit its potential in the development of next-generation therapeutics.

References

-

International Laboratory USA. 2-(DIFLUOROMETHOXY)-4-METHYLANILINE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. [Link]

- Google Patents. Method of preparing 2,4-difluoroaniline.

- Google Patents. Method of preparing 2,4-difluoroaniline.

- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

Google Patents. Patent Application Publication: US 2010/0279969 A1. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

PubChemLite. 2-(difluoromethoxy)-4-methylaniline (C8H9F2NO). [Link]

-

MPG.PuRe. Supporting Information. [Link]

-

Royal Society of Chemistry. Supporting Information: Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

-

ResearchGate. Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. [Link]

-

ResearchGate. FTIR spectrum of 2-methoxy-4-nitroaniline. [Link]

-

Abacipharmatech. Carbohydrate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 39211-56-8: 2-(Difluoromethoxy)-4-methylbenzenamine [cymitquimica.com]

- 4. PubChemLite - 2-(difluoromethoxy)-4-methylaniline (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to 2-(Difluoromethoxy)-4-methylaniline: Synthesis, Applications, and Handling

Introduction: The Strategic Value of the Difluoromethoxy Moiety

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for optimizing pharmacokinetic and pharmacodynamic properties. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent in modern medicinal chemistry.[1] It offers a unique blend of properties that can be leveraged to improve metabolic stability, modulate lipophilicity, and create beneficial intermolecular interactions.[1][2] This guide provides a comprehensive technical overview of a specific, high-value building block: 2-(Difluoromethoxy)-4-methylaniline. While direct commercial suppliers for this exact isomer (CAS 1214377-51-7) are not readily found, indicating its status as a niche or custom-synthesis compound, its structural motifs are highly relevant to contemporary drug discovery programs. This document will therefore focus on its synthesis, potential applications based on related structures, and the necessary protocols for its characterization and safe handling.

Procurement and Synthesis: A Path to a Niche Reagent

Given the specialized nature of 2-(Difluoromethoxy)-4-methylaniline, researchers will likely need to pursue custom synthesis. Several companies specialize in the production of fluorinated aromatic amines and can be contracted for such projects.

Potential Custom Synthesis Providers:

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2-(Difluoromethoxy)-4-methylaniline can be designed based on established methods for the preparation of analogous compounds.[6][7] The most common approach involves the difluoromethylation of a phenolic precursor, followed by nitration and subsequent reduction of the nitro group to an amine.

The proposed workflow is as follows:

-

Difluoromethylation of p-Cresol: The synthesis begins with the readily available starting material, 4-methylphenol (p-cresol). This is reacted with a difluorocarbene source, such as monochlorodifluoromethane, under basic conditions to yield 1-(difluoromethoxy)-4-methylbenzene.[2][6] This reaction is a cornerstone of preparing difluoromethyl ethers.[2]

-

Nitration: The resulting 1-(difluoromethoxy)-4-methylbenzene is then subjected to nitration. A mixture of nitric acid and sulfuric acid is a standard nitrating agent for aromatic compounds.[7] The directing effects of the methyl and difluoromethoxy groups will favor the introduction of the nitro group at the 2-position of the aromatic ring.

-

Reduction: The final step is the reduction of the nitro group in the synthesized 2-(difluoromethoxy)-4-methyl-1-nitrobenzene to the desired aniline. This is typically achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel.[4][7][8]

Diagram 1: Proposed Synthetic Workflow for 2-(Difluoromethoxy)-4-methylaniline

Caption: A three-step synthetic route to 2-(Difluoromethoxy)-4-methylaniline.

Properties and Applications in Drug Discovery

The unique physicochemical properties of the difluoromethoxy group make it a valuable addition to drug candidates.[9] It can enhance metabolic stability and membrane permeability, and its ability to act as a weak hydrogen bond donor can improve binding affinity to biological targets.[10]

Physicochemical Properties

The properties of 2-(Difluoromethoxy)-4-methylaniline can be inferred from its structure and by comparison to related fluorinated anilines.

Table 1: Predicted Physicochemical Properties of 2-(Difluoromethoxy)-4-methylaniline and Related Compounds

| Property | 2-(Difluoromethoxy)-4-methylaniline (Predicted) | 4-Fluoroaniline | 4-(Trifluoromethoxy)aniline |

| Molecular Formula | C₈H₉F₂NO | C₆H₆FN | C₇H₆F₃NO |

| Molecular Weight | 173.16 g/mol | 111.12 g/mol | 177.13 g/mol |

| LogP (Predicted) | ~2.5 | 1.15 | 2.44 |

| pKa (Predicted) | ~3.5 (for the anilinium ion) | 4.65 | 3.53 |

Note: Predicted values are estimations and should be confirmed experimentally.

Potential Applications in Medicinal Chemistry

Fluorinated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer, anti-inflammatory, and central nervous system (CNS) active drugs.[5] The difluoromethoxy group, in particular, has been incorporated into kinase inhibitors.[1]

One relevant area of application is in the development of inhibitors for the Janus kinase (JAK) - Signal Transdutor and Activator of Transcription (STAT) pathway. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancer.[1] 2-(Difluoromethoxy)-4-methylaniline could serve as a key building block for novel JAK inhibitors, where the difluoromethoxy group could enhance binding to the ATP-binding pocket of the kinase and improve the overall drug-like properties of the molecule.

Diagram 2: Role of a JAK Inhibitor in the JAK-STAT Signaling Pathway

Caption: A JAK inhibitor blocks the phosphorylation of STAT, preventing gene transcription.

Analytical Characterization and Quality Control

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-(Difluoromethoxy)-4-methylaniline. A combination of chromatographic and spectroscopic techniques should be employed.

Recommended Analytical Techniques

Table 2: Analytical Methods for the Characterization of 2-(Difluoromethoxy)-4-methylaniline

| Technique | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity. Retention time can be used for identification against a standard. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and purity assessment. | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation pattern provides structural information.[11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation. | ¹H NMR will show signals for the aromatic, methyl, and amine protons. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the difluoromethoxy group. ¹³C NMR will show the full carbon skeleton. |

| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring and methyl group, and C-F stretching. |

| Elemental Analysis | Determination of elemental composition. | The percentage of Carbon, Hydrogen, Nitrogen, and Fluorine should match the theoretical values for C₈H₉F₂NO. |

General Analytical Workflow

The following workflow provides a systematic approach to the characterization of a newly synthesized batch of 2-(Difluoromethoxy)-4-methylaniline.

Diagram 3: Analytical Characterization Workflow

Caption: A systematic workflow for the analytical validation of the target compound.

Safety, Handling, and Storage

Primary aromatic amines are a class of compounds that require careful handling due to their potential toxicity.[12][13] Many are readily absorbed through the skin and can be harmful if inhaled or ingested.[13]

Hazard Identification and Personal Protective Equipment (PPE)

-

Potential Hazards: Carcinogenicity, mutagenicity, skin and eye irritation, and toxicity to aquatic life.[13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[15] Work in a well-ventilated fume hood to avoid inhalation of vapors.[16]

Handling and Storage Protocol

-

Engineering Controls: All handling of 2-(Difluoromethoxy)-4-methylaniline should be conducted in a certified chemical fume hood.

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Spill and Waste Disposal: In case of a spill, absorb with an inert material and place in a suitable container for chemical waste. Dispose of all waste in accordance with local, state, and federal regulations.[16]

Conclusion

2-(Difluoromethoxy)-4-methylaniline represents a valuable, albeit specialized, building block for medicinal chemistry and drug discovery. While its procurement likely requires custom synthesis, the potential benefits conferred by the difluoromethoxy group justify the effort for programs targeting complex biological systems like the JAK-STAT pathway. By following the synthetic, analytical, and safety protocols outlined in this guide, researchers can confidently prepare, characterize, and utilize this promising intermediate in their pursuit of novel therapeutics.

References

- Google Patents. (n.d.). Synthetic method of 2,4-difluorobenzene methylamine.

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Google Patents. (n.d.). Preparation method of 4-(difluoromethoxy)aniline.

-

Poissy, J., et al. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. National Center for Biotechnology Information. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for 4-(chlorodifluoromethoxy)aniline.

-

Barata-Vallejo, S., et al. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

Poissy, J., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Retrieved from [Link]

-

Ye, Y., et al. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. PubMed. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.

-

PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. Retrieved from [Link]

-

ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Sparrow Chemical. (n.d.). Fluoroaniline Series. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of fluoro compounds from the corresponding amines.

-

Solvtron. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

-

ResearchGate. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]

-

BASF. (2026). Safety data sheet. Retrieved from [Link]

-

Fashion Sustainability Directory. (2025). Aromatic Amine Exposure. Retrieved from [Link]

-

ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluoromed.com [fluoromed.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. sparrow-chemical.com [sparrow-chemical.com]

- 6. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 7. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]

- 8. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. epa.gov [epa.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Aromatic Amine Exposure → Term [fashion.sustainability-directory.com]

- 15. diplomatacomercial.com [diplomatacomercial.com]

- 16. download.basf.com [download.basf.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(Difluoromethoxy)-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry. The difluoromethoxy group, in particular, offers a unique combination of properties that can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] 2-(Difluoromethoxy)-4-methylaniline, a key building block in the synthesis of advanced pharmaceutical intermediates, is increasingly utilized by researchers. Its primary amine group allows for versatile chemical modifications, making it a valuable component in the construction of complex molecular frameworks with therapeutic potential.[3]

This guide provides a comprehensive overview of the critical safety and handling protocols for 2-(Difluoromethoxy)-4-methylaniline. As a senior application scientist, the following information is synthesized from authoritative safety data sheets (SDS) of structurally analogous compounds and established laboratory safety principles to ensure a self-validating system of protocols for your research.

Hazard Identification and Risk Assessment

Primary Hazards:

-

Toxicity: Anilines are known to be toxic. Acute exposure to related compounds is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[4][5][6] Chronic exposure may lead to effects on the blood, such as methemoglobinemia, and potential damage to the liver, spleen, and urinary bladder.[7][8]

-

Skin and Eye Irritation: Direct contact can cause serious eye irritation and skin irritation.[6][9][10]

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[6][9]

-

Combustibility: While not highly flammable, related anilines are classified as combustible liquids.[5][11]

Quantitative Data Summary:

| Hazard Classification | Anticipated for 2-(Difluoromethoxy)-4-methylaniline (based on analogs) | Source (Analog Compound) |

| Acute Oral Toxicity | Category 3 or 4: Toxic or Harmful if swallowed | [4][5] |

| Acute Dermal Toxicity | Category 3: Toxic in contact with skin | [5] |

| Acute Inhalation Toxicity | Category 3: Toxic if inhaled | [5][6] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | [5][6] |

| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation | [5][6] |

| Specific Target Organ Toxicity | May cause respiratory irritation | [5][6] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is paramount when handling 2-(Difluoromethoxy)-4-methylaniline.

Engineering Controls

-

Chemical Fume Hood: All handling of 2-(Difluoromethoxy)-4-methylaniline, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][12]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[5]

-

Safety Showers and Eyewash Stations: Accessible and regularly tested safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[6]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[13][14]

Mandatory PPE:

-

Eye and Face Protection: Chemical safety goggles are required at a minimum.[4][15] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[15][16] Prescription eyeglasses do not provide adequate protection.[14]

-

Gloves: Chemical-resistant gloves are essential. Due to the potential for skin absorption, double-gloving is recommended.[4][13] Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves must be inspected before use and removed properly to avoid skin contact.[4]

-

Protective Clothing: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or coveralls should be worn.[13]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][14]

PPE Selection Workflow:

Caption: PPE Selection Workflow for Handling 2-(Difluoromethoxy)-4-methylaniline.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent exposure and maintain the integrity of the compound.

Handling

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[5][12]

-

Avoid Inhalation: Do not breathe mist, vapors, or spray.[5][12]

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][9]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[5][12]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[9][12]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[5][6]

-

Storage Conditions: Some sources suggest storing under an inert atmosphere and protected from light.[6] For long-term storage, refrigeration (2-8°C) in a dark place under an inert atmosphere is recommended.[17]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek immediate medical attention.[6][9]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]

Spill Response

-

Small Spills: Absorb with an inert material such as vermiculite, dry sand, or earth and place in a suitable container for disposal.[18]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Dike the spill to prevent it from entering drains. Absorb with an inert material and collect for disposal.[18]

Emergency Response Decision Tree:

Caption: Decision Tree for Emergency Response to 2-(Difluoromethoxy)-4-methylaniline Incidents.

Disposal Considerations

Waste generated from the use of 2-(Difluoromethoxy)-4-methylaniline must be treated as hazardous waste.[6][9] Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.

Conclusion

2-(Difluoromethoxy)-4-methylaniline is a valuable building block in pharmaceutical research, but its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks and ensure a safe laboratory environment for the advancement of drug discovery.

References

-

2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

-

SAFETY DATA SHEET - Thermo Fisher Scientific (N-Methyl aniline) .

-

SAFETY DATA SHEET - Thermo Fisher Scientific (4-Fluoro-2-methylaniline) .

-

Safety Data Sheet - CymitQuimica (4-(Difluoromethoxy)-3-methylaniline) .

-

2-Methylaniline (o-Toluidine) | EPA .

-

SAFETY DATA SHEET - R&D Systems .

-

Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council .

-

4-methylaniline hydrochloride - 2-(Difluoromethoxy) - Apollo Scientific .

-

SAFETY DATA SHEET - Fisher Scientific (4-(Difluoromethoxy)aniline) .

-

SAFETY DATA SHEET - Sigma-Aldrich .

-

4-Fluoro-2-methoxy-5-nitroaniline - SAFETY DATA SHEET .

-

4-(Difluoromethoxy)-2-methylaniline|CAS 39211-57-9|BLD Pharm .

-

4-(difluoromethoxy)-2-methylaniline | CAS 39211-57-9 | SCBT - Santa Cruz Biotechnology .

-

2-Fluoro-4-methylaniline, 99% - Fisher Scientific .

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH .

-

Personal Protective Equipment (PPE) - CHEMM .

-

Personal Protective Equipment | US EPA .

-

PERSONAL PROTECTIVE EQUIPMENT REQUIREMENTS - McGill University .

-

The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline .

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones - MDPI .

-

97963-76-3|4-(Difluoromethoxy)-2-nitroaniline|BLD Pharm .

-

2-(difluoromethoxy)-4-methylaniline (C8H9F2NO) - PubChem .

-

4-(Difluoromethoxy)-2-methylaniline|CAS 39211-57-9 - Benchchem .

-

3-(difluoromethoxy)-4-methylaniline (C8H9F2NO) - PubChem .

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-(Difluoromethoxy)-2-methylaniline|CAS 39211-57-9 [benchchem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. epa.gov [epa.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 2-Fluoro-4-methylaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]